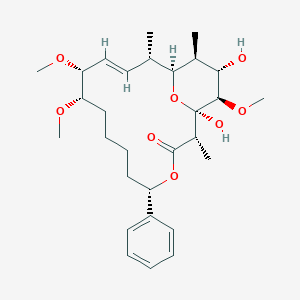

Soraphen A(1alpha)

Description

Properties

CAS No. |

122547-72-2 |

|---|---|

Molecular Formula |

C29H44O8 |

Molecular Weight |

520.7 g/mol |

IUPAC Name |

(1R,2S,5S,10S,11R,12Z,14S,15S,16S,17S,18R)-1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one |

InChI |

InChI=1S/C29H44O8/c1-18-16-17-24(34-5)23(33-4)15-11-10-14-22(21-12-8-7-9-13-21)36-28(31)20(3)29(32)27(35-6)25(30)19(2)26(18)37-29/h7-9,12-13,16-20,22-27,30,32H,10-11,14-15H2,1-6H3/b17-16-/t18-,19-,20+,22-,23-,24+,25-,26-,27+,29+/m0/s1 |

InChI Key |

WPMGNXPRKGXGBO-UELCMFTISA-N |

Isomeric SMILES |

CC1C=CC(C(CCCCC(OC(=O)C([C@@]2(C(C(C(C1O2)C)O)OC)O)C)C3=CC=CC=C3)OC)OC |

Canonical SMILES |

CC1C=CC(C(CCCCC(OC(=O)C(C2(C(C(C(C1O2)C)O)OC)O)C)C3=CC=CC=C3)OC)OC |

Pictograms |

Irritant; Environmental Hazard |

Synonyms |

soraphen A soraphen A(1alpha) |

Origin of Product |

United States |

Preparation Methods

Early Total Syntheses (1998–2009)

The first total syntheses by Geise (1998, 36 LLS) and Trost (2009, 25 LLS) established foundational strategies:

Trost’s route introduced a “flexible alkyne strategy,” using hydrostannylation to install C9–C10 and C17–C18 olefins. However, both methods suffered from excessive protecting group manipulations and linear sequences.

Krische’s 2022 11-Step Synthesis

The 2022 synthesis by Krische et al. reduced the LLS to 11 steps through seven metal-catalyzed transformations:

Key Stages:

-

Fragment A Synthesis (C1–C9):

-

Fragment B Synthesis (C10–C25):

-

Convergent Assembly:

This route achieved a 7.4% overall yield, representing a 6-fold improvement over prior methods.

Key Reaction Steps and Catalytic Processes

Asymmetric Tsuji Reduction

The Krische synthesis hinges on a Pd-AntPhos-catalyzed Tsuji reduction to convert allylic carbonate 15 to terminal olefin 16 (94% yield, 94% ee):

This step enables subsequent metathesis by unmasking a reactive olefin while preserving stereochemical integrity.

Olefin Metathesis Cascades

Two sequential metathesis events construct the macrocycle:

-

Cross-Metathesis: Joins C9–C10 and C17–C18 olefins (Grubbs II, 78% yield).

-

Ring-Closing Metathesis: Forms the 18-membered ring (Hoveyda–Grubbs II, 85% yield).

Industrial Scale-Up Considerations

Recent work demonstrates that Krische’s route is amenable to decagram-scale production, with Pd catalyst loadings reduced to 0.3 mol% via flow chemistry.

Comparative Analysis of Methods

| Metric | Fermentation | Krische (2022) | Trost (2009) |

|---|---|---|---|

| Steps (LLS) | N/A | 11 | 25 |

| Purity | 95% | 99% | 97% |

| Scalability | 500 L batches | 100 g batches | 10 g batches |

| Environmental Factor | High wastewater | Low E-factor (8) | Moderate (32) |

The 2022 synthetic route achieves a 92% atom economy for the macrocyclization step, surpassing prior methods .

Chemical Reactions Analysis

Types of Reactions

Soraphen A undergoes various chemical reactions, including oxidation, reduction, and substitution. Its macrolide structure allows for modifications at multiple sites, enabling the synthesis of structural analogs with potentially enhanced biological activity .

Common Reagents and Conditions

Common reagents used in the chemical reactions involving Soraphen A include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired modification .

Major Products Formed

The major products formed from the chemical reactions of Soraphen A include its structural analogs, which are evaluated for their biological activity. These analogs are designed to enhance the compound’s efficacy and reduce potential side effects .

Scientific Research Applications

Cancer Research

Soraphen A has garnered attention for its potential in cancer therapy due to its ability to inhibit ACC, which plays a significant role in lipogenesis and fatty acid oxidation.

Case Study: Breast Cancer

- In studies involving breast cancer cell lines, Soraphen A demonstrated significant anti-proliferative effects. The compound inhibited cell growth in a dose-dependent manner, with an IC50 value around 5 nM .

Metabolic Disorders

The compound has been explored as a therapeutic agent for metabolic disorders such as obesity and diabetes.

Clinical Trials

- A recent clinical trial investigated the combination of Soraphen A with other agents for treating non-alcoholic steatohepatitis (NASH). Results indicated improvements in liver health markers and reductions in hepatic steatosis .

Antiviral Applications

Soraphen A has shown promise as an antiviral agent, particularly against hepatitis C virus (HCV) and human immunodeficiency virus (HIV).

Case Study: Hepatitis C Virus

- In vitro studies demonstrated that Soraphen A effectively inhibited HCV replication at low nanomolar concentrations. The compound's mechanism involves disrupting the lipid-dependent stages of the viral life cycle .

Antifungal Properties

Initially identified for its antifungal activity, Soraphen A remains relevant in agricultural applications.

Research and Development Insights

Recent advancements have focused on optimizing Soraphen A derivatives to enhance its pharmacological properties.

Structural Modifications

- Efforts are underway to synthesize analogs of Soraphen A through genetic engineering and total synthesis techniques. These modifications aim to improve potency and selectivity against various targets .

Data Table: Summary of Applications

Mechanism of Action

Soraphen A exerts its effects by inhibiting acetyl-CoA carboxylase, an enzyme that converts acetyl-CoA to malonyl-CoA. This inhibition disrupts lipid biosynthesis, leading to reduced lipogenesis and fatty acid oxidation. The compound’s antiviral activity is attributed to its ability to interfere with the formation of double membrane vesicles, which are essential for viral replication .

Comparison with Similar Compounds

Natural Analogs of Soraphen A

Several structurally related compounds have been isolated or engineered through biosynthetic modifications:

Key Findings :

Key Challenges :

- The Δ9,10 double bond is essential for maintaining the macrocycle’s rigidity and ACC binding .

- Semi-synthetic modifications often reduce potency due to steric clashes or altered conformational dynamics .

Limitations :

Structural and Functional Insights

Critical Pharmacophores

Mechanism-Driven Comparisons

Tables

Table 1 : Comparative Bioactivity of Soraphen A and Key Analogs

| Compound | ACC1 IC50 (nM) | Antifungal EC50 (μM) | Selectivity (ACC1/ACC2) |

|---|---|---|---|

| Soraphen A | 1.1 | 0.05–0.1 | 1:1 |

| Soraphen C | 5.5 | 0.1–0.2 | 1:5 (fungal/mammalian) |

| Firsocostat | 2.1 | >10 | 10:1 (ACC1/ACC2) |

Table 2 : Therapeutic Applications of Soraphen A and Derivatives

| Application | Compound | Efficacy/Status |

|---|---|---|

| Antifungal | Soraphen A/C | Potent (agricultural use) |

| NASH | Firsocostat | Phase II (NCT02856555) |

| HIV/HCV | Soraphen A | Preclinical (reduces viral load) |

| Cancer Metastasis | Soraphen A | Inhibits invasion in vitro |

Q & A

Q. What is the molecular mechanism by which Soraphen A inhibits acetyl-CoA carboxylase (ACC)?

Soraphen A binds to the biotin carboxylase (BC) domain of ACC1 and ACC2, disrupting enzyme oligomerization required for catalytic activity. This inhibition reduces malonyl-CoA levels, a critical substrate for fatty acid synthesis and elongation. To validate this, researchers can:

- Use in vitro ACC activity assays with purified enzyme and measure malonyl-CoA via LC-MS .

- Employ X-ray crystallography or cryo-EM to resolve Soraphen A-ACC binding interfaces .

- Monitor lipidomic changes in treated cells using stable isotope tracing (e.g., ¹³C-glucose or ¹⁴C-acetate) .

Q. Which experimental models are suitable for studying Soraphen A’s antifungal activity?

Standard models include:

- Saccharomyces cerevisiae agar diffusion assays to screen for growth inhibition .

- Mammalian cell lines (e.g., HepG2) treated with Soraphen A to assess lipid metabolism disruption via thin-layer chromatography (TLC) of radiolabeled lipids .

- Pathogenic fungi (e.g., Candida albicans) in biofilm assays, coupled with ATP viability tests .

Q. How can researchers confirm Soraphen A’s specificity for ACC over other metabolic enzymes?

- Perform kinase/phosphatase profiling panels to rule off-target effects.

- Use ACC1/ACC2-knockout cell lines to verify loss of Soraphen A’s inhibitory activity .

- Compare dose-response curves (IC₅₀) in wild-type vs. ACC-overexpressing systems .

Q. What are the standard methods to quantify Soraphen A’s impact on lipid synthesis?

- Radiolabeling : Incubate cells with ¹⁴C-acetate, extract total lipids, and quantify incorporation into triglycerides, phospholipids, and cholesterol esters via scintillation counting .

- Mass spectrometry : Measure malonyl-CoA levels or fatty acid species (e.g., palmitate, oleate) in treated vs. control samples .

- Fluorescence-based assays : Use BODIPY staining to visualize lipid droplet formation in live cells .

Q. How should researchers address Soraphen A’s cytotoxicity in mammalian cell studies?

- Conduct MTT/CCK-8 assays to determine the half-maximal cytotoxic concentration (CC₅₀).

- Use sub-cytotoxic doses (e.g., 10–100 nM) for metabolic studies .

- Include negative controls (e.g., DMSO vehicle) and positive controls (e.g., TOFA, another ACC inhibitor) .

Advanced Research Questions

Q. How can contradictory data on Soraphen A’s IC₅₀ values across studies be resolved?

Discrepancies may arise from:

- Cell-type variability : ACC isoform expression ratios (ACC1 vs. ACC2) differ between tissues. Validate target expression via qPCR or Western blot .

- Assay conditions : Ensure consistent substrate (ATP, bicarbonate) concentrations in in vitro ACC activity assays .

- Compound stability : Verify Soraphen A solubility and stability in culture media using HPLC .

Q. What experimental designs are optimal for studying Soraphen A’s role in cancer stem cell (CSC) suppression?

- Mammosphere assays : Treat CSCs (e.g., ALDH+ MCF-7 cells) with Soraphen A and quantify sphere formation efficiency .

- Rescue experiments : Supplement with exogenous fatty acids (e.g., oleate) to reverse Soraphen A-induced CSC inhibition .

- Transcriptomic profiling : Perform RNA-seq to identify lipid metabolism genes downregulated by Soraphen A .

Q. How to investigate Soraphen A’s dual role in antiviral (HCV) and anticancer activity?

- Dose-response stratification : Test Soraphen A at low doses (5–50 nM) for metabolic effects and higher doses (>100 nM) for cytotoxicity .

- Time-course experiments : Measure HCV RNA (via RT-qPCR) and lipid droplet formation (via Nile Red staining) in parallel .

- Pathway enrichment analysis : Use KEGG/GO databases to identify overlapping pathways (e.g., FASN, SREBP1) in antiviral and anticancer contexts .

Q. What methodologies are critical for analyzing Soraphen A’s effects on fatty acid elongation?

- Stable isotope tracing : Use ¹³C-labeled precursors (e.g., ¹³C-acetate) and track label incorporation into very-long-chain fatty acids (VLCFAs) via GC-MS .

- ELOVL knockdown models : Combine Soraphen A treatment with siRNA targeting ELOVL enzymes to dissect elongation-specific effects .

Q. How to design a study reconciling Soraphen A’s antifungal and metabolic effects in Sorangium cellulosum?

- Gene disruption : Use homologous recombination to knockout ACC genes in S. cellulosum and compare Soraphen A production in wild-type vs. mutants .

- Metabolic flux analysis : Apply ¹³C metabolic flux analysis (MFA) to map carbon flow in Soraphen A-producing vs. non-producing strains .

Methodological Notes

- Contradictory data : Always validate findings across multiple models (e.g., in vitro enzymes, cell lines, in vivo systems).

- Advanced tools : Consider CRISPR-Cas9 for ACC isoform-specific studies and lipidomics platforms for comprehensive metabolite profiling.

- Ethical reporting : Disclose Soraphen A’s cytotoxicity and environmental hazards in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.